Dopamine D2 Receptor Affinity and Selectivity Profile: An Evidence Gap
Vendor descriptions indicate the compound is a selective inhibitor of the Dopamine D2 receptor . A relevant D2 receptor binding assay on rat striatal membranes has been described in public databases [1]. Direct quantitative data (e.g., IC50, Ki) for this compound is absent from the primary literature or public databases. A data gap exists for a comparator [2]. Without this, no differential advantage can be claimed over known D2 antagonists like loxapine.
| Evidence Dimension | Dopamine D2 Receptor Binding Affinity |
|---|---|
| Target Compound Data | No quantitative data available in primary sources |
| Comparator Or Baseline | N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide; No data |
| Quantified Difference | Data not available for calculation |
| Conditions | Binding assay using [3H]spiperone on rat brain striatal membrane preparation [1] |
Why This Matters
Without affinity data, no scientific reason exists to select this compound over well-characterized D2 receptor ligands.
- [1] BindingDB Assay Method. D2 receptor binding assay description. Accessed 2026. View Source
- [2] Wikipedia. Loxapine. Accessed 2026. View Source
